Cas no 92569-03-4 (Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo-)

Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo- structure
92569-03-4 structure
Product Name:Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo-
CAS No:92569-03-4
Molecular Formula:C29H30N4O9
Molecular Weight:578.5699
CID:808983
PubChem ID:3086354

Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo- Properties

Names and Identifiers

    • Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo-
    • Saframycin F
    • 92569-03-4
    • N-[(12-cyano-16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide
    • Propanamide, N-((7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-2-oxo-, (6S-(6alpha,7beta,9alpha,14abeta,15alpha))-
    • DTXSID00919103
    • N-[(7-Cyano-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-9-yl)methyl]-2-oxopropanamide
    • 21-Cyanosaframycin D
    • InChIKey: WDQZQIAZHSHOFD-UHFFFAOYSA-N
    • Inchi: InChI=1S/C29H30N4O9/c1-10-22(35)13-7-14-20-18-19(23(36)11(2)28(42-6)26(18)39)24(37)21(32(20)4)15(8-30)33(14)16(9-31-29(40)12(3)34)17(13)25(38)27(10)41-5/h14-16,20-21,36,39H,7,9H2,1-6H3,(H,31,40)
    • SMILES: CC1=C(C2=C(C3C4CC5=C(C(N4C(C(C2=O)N3C)C#N)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O

Computed Properties

  • Exact Mass: 578.20127855g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 12
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 578.20127855g/mol
  • Heavy Atom Count: 42
  • Complexity: 1380
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0.7
  • Topological Polar Surface Area: 187Ų

Propanamide,N-[[(6R,7R,9R,14aS,15R)-7-cyano-6,7,9,10,13,14,14a,15-octahydro-1,4-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-5,10,13-trioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-9-yl]methyl]-2-oxo- Related Literature

Recommended suppliers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.runyanpharma.com/IndexEN.htm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
http://www.pinrchem.com/english.html
Xiamen PinR Bio-tech Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
http://www.atkchemical.com/
atkchemica